molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-

Cat. No.: B12122633
CAS No.: 99469-86-0
M. Wt: 312.8 g/mol
InChI Key: XXSXGNNABQFKIZ-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA The specific compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a phenylmethylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Phenylation: The phenyl group at the 6-position can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

    Thioether Formation: The phenylmethylthio group at the 2-position can be introduced by reacting the pyrimidine derivative with benzyl mercaptan in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl₂), iron powder

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group

    Amines: From reduction of nitro groups

    Substituted Pyrimidines: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. Its structural similarity to nucleotides makes it a useful probe in nucleic acid research.

Medicine

In medicine, derivatives of pyrimidine are explored for their potential therapeutic properties. This compound, with its specific substitutions, may exhibit biological activities such as antiviral, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The compound’s reactivity and functional groups make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The phenyl and thioether groups can enhance binding affinity through hydrophobic interactions and sulfur-aromatic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-chloro-6-phenyl-2-[(methylthio)-]
  • Pyrimidine, 4-chloro-6-phenyl-2-[(ethylthio)-]
  • Pyrimidine, 4-chloro-6-phenyl-2-[(phenylthio)-]

Uniqueness

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties compared to other similar compounds, such as different binding affinities, solubility, and stability.

Biological Activity

Pyrimidine derivatives, including Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by the molecular formula C17H13ClN2SC_{17}H_{13}ClN_2S and CAS number 99469-86-0, exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific pyrimidine derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can be depicted as follows:

Molecular Formula C17H13ClN2S\text{Molecular Formula }C_{17}H_{13}ClN_2S

This compound features a chloro group at the 4-position and a phenylthio group at the 2-position of the pyrimidine ring, contributing to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit substantial anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that compounds similar to Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can effectively inhibit COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as prostaglandins.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (μM)Selectivity Index (SI)
Celecoxib0.04 ± 0.01-
Indomethacin9.17-
Pyrimidine Derivative A0.04 ± 0.09Higher than celecoxib
Pyrimidine Derivative B8.23Higher than indomethacin

In vivo studies using models like carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established NSAIDs like indomethacin .

2. Anticancer Activity

The anticancer properties of pyrimidines are well-documented, with various studies reporting their cytotoxic effects against different cancer cell lines. For example, compounds derived from pyrimidines have shown promising results against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo-205).

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

In a study comparing various pyrimidine derivatives against standard chemotherapeutics like etoposide, several compounds exhibited superior activity, indicating their potential as effective anticancer agents .

3. Antimicrobial Properties

Pyrimidines also demonstrate antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus≤1 μg/mL
Compound BE. coli≤0.5 μg/mL
Compound CK. pneumoniae≤2 μg/mL

These findings suggest that pyrimidines may serve as potential leads in developing new antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats subjected to carrageenan-induced inflammation, a novel pyrimidine derivative demonstrated significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs . The compound's mechanism was attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Cytotoxicity in Cancer Research
A series of synthesized pyrimidine derivatives were tested for cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting enhanced efficacy .

Properties

CAS No.

99469-86-0

Molecular Formula

C17H13ClN2S

Molecular Weight

312.8 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloro-6-phenylpyrimidine

InChI

InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

XXSXGNNABQFKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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